Cas no 2229404-06-0 (2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol)

2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol
- 2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol
- EN300-1945715
- 2229404-06-0
-
- Inchi: 1S/C9H5F7O/c10-6-3-4(8(11,12)13)1-2-5(6)7(17)9(14,15)16/h1-3,7,17H
- InChI Key: JFENCTKGZYKABP-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)(F)F)C=CC=1C(C(F)(F)F)O
Computed Properties
- Exact Mass: 262.02286191g/mol
- Monoisotopic Mass: 262.02286191g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2Ų
2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945715-5.0g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1945715-0.05g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1945715-0.5g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1945715-10.0g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 10g |
$3131.0 | 2023-06-02 | ||
Enamine | EN300-1945715-0.25g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1945715-1.0g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1945715-0.1g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1945715-2.5g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1945715-5g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 5g |
$2443.0 | 2023-09-17 | ||
Enamine | EN300-1945715-1g |
2,2,2-trifluoro-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-ol |
2229404-06-0 | 1g |
$842.0 | 2023-09-17 |
2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol Related Literature
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
Additional information on 2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol
Introduction to 2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol (CAS No. 2229404-06-0)
2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol, identified by the CAS number 2229404-06-0, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique physicochemical properties such as increased lipophilicity, metabolic stability, and improved binding affinity to biological targets. The structural motif of this molecule, featuring a trifluoromethyl group and fluoro-substituted ethyl side chain, makes it a promising candidate for further exploration in drug discovery and specialty chemical applications.
The synthesis of 2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol involves sophisticated organic transformations that highlight the growing capabilities of modern synthetic methodologies. The introduction of fluorine atoms at specific positions in the aromatic ring and the ethyl side chain requires precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions, fluorochemical synthesis protocols, and stereocontrolled additions are often employed to construct this complex molecular framework. The successful preparation of this compound underscores the advancements in synthetic chemistry that enable the creation of highly functionalized molecules with tailored properties.
One of the most compelling aspects of 2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol is its potential utility in medicinal chemistry. The presence of multiple fluorine atoms enhances its interaction with biological macromolecules, making it an attractive scaffold for developing novel therapeutic agents. Recent studies have demonstrated that fluorinated compounds exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts due to their increased resistance to metabolic degradation. This property is particularly valuable in the design of small-molecule drugs where prolonged circulation time and reduced clearance can lead to improved therapeutic efficacy.
In particular, the trifluoromethyl group is a well-documented pharmacophore that influences both the pharmacokinetic and pharmacodynamic properties of drug candidates. It can enhance binding affinity by increasing lipophilicity and improving interactions with hydrogen bond donors or acceptors in biological targets. Additionally, the fluoro-substituted ethyl side chain contributes to the molecule's overall rigidity and stability, which can be critical for maintaining structural integrity within a biological environment. These features make 2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol a compelling candidate for further investigation in the development of new drugs targeting various diseases.
Recent research has explored the applications of fluorinated compounds in oncology, central nervous system disorders, and infectious diseases. For instance, studies have shown that fluorinated analogs of existing drugs can exhibit enhanced potency and reduced toxicity compared to their parent compounds. The ability to fine-tune molecular properties through strategic fluorination has opened new avenues for drug design and optimization. 2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol represents a prime example of how structural modifications can lead to significant improvements in drug-like characteristics.
The chemical behavior of CAS No. 2229404-06-0 also makes it a valuable tool for materials science applications. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, which are essential properties for high-performance materials used in electronics, coatings, and specialty polymers. The unique electronic properties conferred by fluorine substitution can also be exploited in the development of organic semiconductors and light-emitting diodes (OLEDs). These applications highlight the versatility of fluorinated compounds beyond their pharmaceutical uses.
From a synthetic perspective, the preparation of CAS No 2229404 06 0 offers insights into innovative strategies for constructing complex molecular architectures. The integration of fluorochemical techniques with traditional organic synthesis methods allows chemists to access novel scaffolds with tailored functionalities. This interdisciplinary approach is crucial for advancing both academic research and industrial applications in chemical manufacturing. The ability to efficiently synthesize such intricate molecules underscores the progress made in synthetic methodology over recent decades.
The future prospects for CAS No 2229404 06 0 are promising as researchers continue to uncover new applications and optimize synthetic routes. Collaborative efforts between academia and industry are likely to drive further innovation in this field. By leveraging cutting-edge technologies such as computational chemistry and high-throughput screening assays, CAS No 2229404 06 0 could play a pivotal role in accelerating drug discovery programs across multiple therapeutic areas.
In conclusion, CAS No 2229404 06 0, or (CAS no:2229404 06 0), (cas no:2229404 -06 -0), (cas no: 2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0), (cas no:2229404 -06 -0) is a multifaceted compound with significant potential across pharmaceuticals and materials science domains due to its unique structural features enabled by fluorination strategies.
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